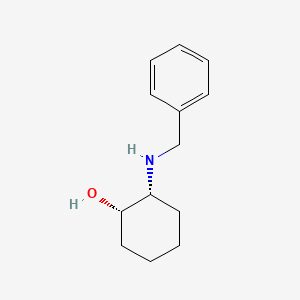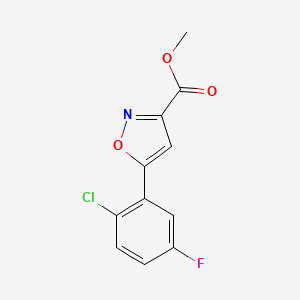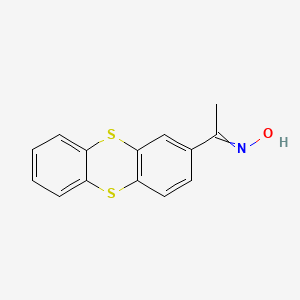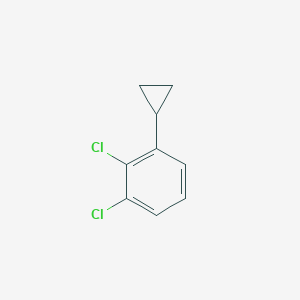
1,2-Dichloro-3-cyclopropylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-3-cyclopropylbenzene is an organic compound characterized by a benzene ring substituted with two chlorine atoms and a cyclopropyl group. This compound is part of the broader class of chlorinated aromatic hydrocarbons, which are known for their diverse chemical properties and applications.
Preparation Methods
The synthesis of 1,2-Dichloro-3-cyclopropylbenzene typically involves electrophilic aromatic substitution reactions. One common method includes the chlorination of cyclopropylbenzene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction conditions often require controlled temperatures to ensure selective chlorination at the desired positions on the benzene ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced separation techniques to purify the final product.
Chemical Reactions Analysis
1,2-Dichloro-3-cyclopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), leading to the formation of cyclopropylbenzene derivatives.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane (DCM) and controlled temperatures to ensure the desired reaction pathways. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2-Dichloro-3-cyclopropylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1,2-Dichloro-3-cyclopropylbenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
1,2-Dichloro-3-cyclopropylbenzene can be compared with other chlorinated aromatic hydrocarbons such as:
1,2-Dichlorobenzene: Similar in structure but lacks the cyclopropyl group, leading to different chemical properties and reactivity.
1,3-Dichlorobenzene: Another isomer with chlorine atoms at different positions, resulting in distinct chemical behavior.
1,2-Dichloro-4-cyclopropylbenzene: A closely related compound with the cyclopropyl group at a different position, affecting its reactivity and applications.
Properties
Molecular Formula |
C9H8Cl2 |
|---|---|
Molecular Weight |
187.06 g/mol |
IUPAC Name |
1,2-dichloro-3-cyclopropylbenzene |
InChI |
InChI=1S/C9H8Cl2/c10-8-3-1-2-7(9(8)11)6-4-5-6/h1-3,6H,4-5H2 |
InChI Key |
MQMPCFIJIAHGHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-([1,2,4]triazolo[4,3-a]pyrazin-6-yl)carbamate](/img/structure/B13708544.png)
![[5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol](/img/structure/B13708551.png)
![2-Bromo-6-[(1-methyl-3-azetidinyl)oxy]pyridine](/img/structure/B13708560.png)
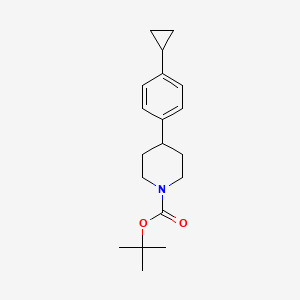


![6-Bromo-N-(5-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,5-a]pyridine-8-carboxamide](/img/structure/B13708576.png)

